molecular formula C13H23NO2 B3289992 Tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate CAS No. 862501-92-6

Tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B3289992
CAS No.: 862501-92-6
M. Wt: 225.33 g/mol
InChI Key: PCFGKTJBVISTMN-UHFFFAOYSA-N
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Description

Tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound featuring a rigid bicyclo[2.2.2]octane scaffold with an amine group at the 4-position and a tert-butyl ester at the 1-position. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry as a bioisostere for aromatic rings or flexible amines . The tert-butyl group enhances lipophilicity and metabolic stability compared to smaller esters (e.g., methyl or ethyl), while the bicyclo[2.2.2]octane core provides conformational rigidity, improving target binding specificity .

Synthetically, it is often derived from methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (CAS 135908-33-7) through esterification or protection strategies. For example, tert-butyl esters are introduced via reactions with Boc anhydrides or tert-butyl halides under basic conditions . The hydrochloride salt (CAS 135908-43-9) is commonly used to improve crystallinity and solubility in polar solvents .

Properties

IUPAC Name

tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-11(2,3)16-10(15)12-4-7-13(14,8-5-12)9-6-12/h4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFGKTJBVISTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CCC(CC1)(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401187871
Record name 1,1-Dimethylethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
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Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862501-92-6
Record name 1,1-Dimethylethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
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Record name 1,1-Dimethylethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
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Record name tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate typically involves the reaction of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 0°C
  • Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of tert-butyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Drug Development

The compound's ability to modulate enzymatic activity makes it a candidate for drug development. Its rigid structure allows for effective binding to enzyme active sites, potentially leading to the design of novel therapeutic agents.

  • Case Study : Research indicates that derivatives of this compound can selectively inhibit certain enzymes involved in metabolic pathways, suggesting its utility in treating metabolic disorders .

Studies have shown that tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate interacts with specific receptors, influencing various biological processes.

  • Example : Interaction studies demonstrate that this compound can act as a ligand in receptor binding assays, providing insights into its pharmacological potential .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules.

  • Synthetic Routes : Common methods include the reaction of 4-aminobicyclo[2.2.2]octane with tert-butyl chloroformate under controlled conditions (e.g., using triethylamine as a base) .
Synthetic Method Reagents Used Conditions
EsterificationTert-butyl chloroformate, TriethylamineRoom temperature to 0°C, 2-4 hours
ReductionLithium aluminum hydrideAnhydrous solvents
OxidationPotassium permanganateAcidic conditions

Material Science

The unique structural characteristics of this compound allow it to be utilized in the development of new materials.

  • Application : It is explored as an intermediate in the synthesis of specialty chemicals and materials used in various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. The tert-butyl ester group can undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related esters, bicyclic systems, and bioisosteres based on physicochemical properties, synthetic utility, and biological relevance.

Table 1: Key Properties of Tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate and Analogues

Compound Name Molecular Formula Molecular Weight Core Structure Solubility (HCl Salt) Key Applications
This compound C₁₃H₂₃NO₂ 233.33 Bicyclo[2.2.2]octane Moderate in polar solvents Drug intermediates, bioisosteres
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (CAS 135908-33-7) C₁₀H₁₇NO₂ 183.25 Bicyclo[2.2.2]octane High (hydrochloride form) Precursor for tert-butyl ester synthesis
Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride (CAS 949153-20-2) C₁₁H₂₀ClNO₂ 233.74 Bicyclo[2.2.2]octane High Intermediate in peptide mimetics
trans-Methyl 4-aminocyclohexanecarboxylate (CAS 62456-15-9) C₈H₁₅NO₂ 157.21 Cyclohexane Moderate Flexible amine analogs in drug design
(Z)-Methyl 4-aminoadamantane-1-carboxylate hydrochloride (CAS 1401333-04-7) C₁₂H₂₀ClNO₂ 253.75 Adamantane Low (due to high rigidity) High rigidity for CNS-targeting drugs

Comparison with Other Esters

  • Methyl and Ethyl Esters : These exhibit higher solubility in aqueous media due to smaller ester groups but suffer from faster metabolic degradation. The tert-butyl variant offers improved stability under physiological conditions, making it preferable for prolonged drug action .
  • Hydrochloride Salts : Methyl and ethyl esters are often isolated as hydrochloride salts to enhance crystallinity, whereas the tert-butyl ester’s hydrochloride form is less common but still utilized for specific formulations .

Comparison with Alternative Core Structures

  • Bicyclo[2.2.2]octane vs. Bicyclo[1.1.1]pentane (BCP): BCP analogs (e.g., methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate) are smaller and less rigid, leading to reduced steric hindrance but weaker binding affinity in protein pockets .
  • Cyclohexane Derivatives: Flexible cyclohexane-based analogs (e.g., trans-methyl 4-aminocyclohexanecarboxylate) allow conformational adaptability but lack the precise spatial control provided by bicyclo[2.2.2]octane, critical for targeting rigid enzyme active sites .

Electronic and Steric Effects

  • The bicyclo[2.2.2]octane scaffold creates a distinct dipole moment (4-aminobicyclo[2.2.2]octane-1-carboxylic acid: μ = 3.7 D in water), influencing charge distribution and hydrogen-bonding capacity compared to less polar analogs like cyclohexane derivatives .
  • The tert-butyl group introduces steric bulk, reducing enzymatic hydrolysis rates compared to methyl esters, as evidenced by its stability in synthetic cascades involving Pd-catalyzed hydrogenation or acidic conditions .

Biological Activity

Tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is a bicyclic amine derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

The compound has the molecular formula C13H23NO2\text{C}_{13}\text{H}_{23}\text{N}\text{O}_2 and features a tert-butyl ester group attached to a bicyclic amine structure. This unique configuration contributes to its biological activity and interaction with biomolecules.

The mechanism of action for this compound involves:

  • Ligand-Receptor Interactions : The amino group can form hydrogen bonds with biological receptors, enhancing binding affinity and specificity.
  • Enzyme Modulation : The compound can influence enzyme activity by interacting with active sites or allosteric sites, potentially altering metabolic pathways.
  • Hydrolysis : The tert-butyl ester can undergo hydrolysis, releasing the active amine which can engage in further biochemical interactions.

Antiprotozoal Activity

A series of studies have demonstrated the antiprotozoal properties of related compounds derived from the bicyclo[2.2.2]octane framework. For instance, research indicated that derivatives of 4-aminobicyclo[2.2.2]octan-2-yl 4-aminobutanoates exhibited significant activity against the multiresistant K1 strain of Plasmodium falciparum and Trypanosoma brucei rhodesiense .

Compound TypeActivityTarget Organism
4-Aminobicyclo[2.2.2]octan-2-yl 4-aminobutanoatesAntiplasmodialPlasmodium falciparum
4-Aminobicyclo[2.2.2]octan-2-yl 4-aminobutanoatesAntitrypanosomalTrypanosoma brucei rhodesiense

Receptor Binding Studies

This compound has been studied for its potential as a ligand in receptor binding assays, suggesting its role in modulating neurotransmitter systems or other receptor-mediated pathways .

Case Studies and Research Findings

  • Study on Antiparasitic Activity :
    A comprehensive study published in Monatshefte für Chemie reported that specific derivatives showed enhanced antiplasmodial potency compared to their analogs with shorter chain lengths . This highlights the importance of structural modifications in enhancing biological efficacy.
  • Synthesis and Biological Evaluation :
    Research focusing on the synthesis of bicyclic derivatives has indicated that modifications to the amino substituents significantly influence biological activity, suggesting a structure–activity relationship (SAR) that could be leveraged in drug design .

Future Directions

The ongoing exploration of this compound's biological activity opens avenues for:

  • Drug Development : As a precursor for novel therapeutic agents targeting protozoal infections.
  • Biochemical Research : Investigating its role in receptor modulation could provide insights into new treatment strategies for neurological disorders.

Q & A

Q. What are the key synthetic pathways for tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, and how is purity optimized?

The synthesis typically involves multi-step reactions, including the introduction of the tert-butoxycarbonyl (BOC) protecting group via di-tert-butyl dicarbonate under basic aqueous conditions (e.g., sodium hydroxide). Subsequent steps focus on constructing the bicyclo[2.2.2]octane framework, often requiring precise temperature control and catalysts. Purification methods like column chromatography or preparative HPLC are critical for achieving >95% purity. Characterization via 1^1H/13^{13}C NMR and mass spectrometry validates structural integrity .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm the bicyclic structure and BOC group placement.
  • X-ray crystallography : For resolving stereochemical ambiguities in the rigid bicyclic core.
  • HPLC-MS : To assess purity and detect trace impurities.
  • IR spectroscopy : For identifying functional groups like the carboxylate and amine .

Q. How is the BOC group selectively introduced or removed during synthesis?

The BOC group is introduced using di-tert-butyl dicarbonate in a basic aqueous medium (pH 8–10) at room temperature. Removal is achieved via acidolysis with trifluoroacetic acid (TFA) or HCl in dioxane, preserving the bicyclic framework. Reaction progress is monitored by TLC or LC-MS .

Advanced Research Questions

Q. How does the bicyclo[2.2.2]octane framework influence biological target interactions?

The rigid bicyclic structure restricts conformational flexibility, enhancing binding affinity to enzymes like myeloperoxidase or estrogen receptors. Molecular docking studies reveal hydrophobic interactions between the bicyclic core and enzyme active sites, while the BOC group modulates solubility and membrane permeability. Comparative analysis with non-bicyclic analogs (e.g., 4-aminocyclohexane derivatives) shows a 3–5-fold increase in inhibitory potency .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies often arise from:

  • Stereochemical variations : Use chiral HPLC to isolate enantiomers and test individual bioactivity.
  • Purity differences : Validate compound purity via elemental analysis and orthogonal techniques (e.g., NMR vs. HPLC).
  • Assay conditions : Standardize cell lines, incubation times, and solvent controls to minimize variability .

Q. What strategies optimize the compound’s stability during storage and handling?

Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the BOC group. Lyophilization improves long-term stability. Avoid prolonged exposure to moisture or acidic/basic conditions, which degrade the carboxylate moiety .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

  • Synthetic modifications : Introduce substituents (e.g., halogens, methyl groups) at the 4-amino position.
  • Biological assays : Test derivatives against targets like myeloperoxidase or estrogen receptors using enzyme-linked immunosorbent assays (ELISA).
  • Computational modeling : Perform density functional theory (DFT) calculations to predict binding energies and guide synthetic prioritization .

Methodological Notes

  • Data Contradictions : Cross-validate findings using multiple assays (e.g., fluorescence polarization vs. surface plasmon resonance).
  • Advanced Characterization : Utilize cryogenic electron microscopy (cryo-EM) for visualizing compound-target complexes in solution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate

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